molecular formula C13H8N2O7 B14733839 Bis(3-nitrophenyl) carbonate CAS No. 5676-72-2

Bis(3-nitrophenyl) carbonate

Cat. No.: B14733839
CAS No.: 5676-72-2
M. Wt: 304.21 g/mol
InChI Key: GDOLZIOIEBBPMT-UHFFFAOYSA-N
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Description

Bis(3-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is a derivative of carbonic acid where two 3-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its use in organic synthesis, particularly in the preparation of various esters and ureas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-nitrophenyl) carbonate can be synthesized through the reaction of 3-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs in an inert solvent like chloroform or dichloromethane. The general reaction scheme is as follows:

2C6H4(NO2)OH+COCl2C6H4(NO2)OCOOC6H4(NO2)+2HCl2 \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OCOO}\text{C}_6\text{H}_4(\text{NO}_2) + 2 \text{HCl} 2C6​H4​(NO2​)OH+COCl2​→C6​H4​(NO2​)OCOOC6​H4​(NO2​)+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of triphosgene instead of phosgene is often preferred due to its safer handling properties.

Chemical Reactions Analysis

Types of Reactions

Bis(3-nitrophenyl) carbonate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: Reacts with amines to form ureas.

    Esterification: Reacts with alcohols to form esters.

    Hydrolysis: Reacts with water to form 3-nitrophenol and carbon dioxide.

Common Reagents and Conditions

    Amines: For urea formation, common amines such as benzylamine or aniline are used.

    Alcohols: For ester formation, alcohols like methanol or ethanol are used.

    Water: For hydrolysis, water is the primary reagent.

Major Products

    Ureas: Symmetrical and unsymmetrical ureas.

    Esters: Various 3-nitrophenyl esters.

    3-Nitrophenol: Formed during hydrolysis.

Scientific Research Applications

Bis(3-nitrophenyl) carbonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Peptide Synthesis: Used as a coupling reagent for the preparation of peptide bonds.

    Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and advanced materials.

    Bioconjugation: Employed in the modification of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action of bis(3-nitrophenyl) carbonate involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the electrophilicity of the carbonate carbon, facilitating reactions with nucleophiles such as amines and alcohols. This leads to the formation of ureas and esters, respectively.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl) carbonate
  • Bis(2-nitrophenyl) carbonate
  • Bis(4-nitrophenyl) phosphate

Uniqueness

Bis(3-nitrophenyl) carbonate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of products formed. Compared to bis(4-nitrophenyl) carbonate, it may exhibit different reactivity patterns due to steric and electronic effects.

Properties

CAS No.

5676-72-2

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

IUPAC Name

bis(3-nitrophenyl) carbonate

InChI

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-3-9(7-11)14(17)18)22-12-6-2-4-10(8-12)15(19)20/h1-8H

InChI Key

GDOLZIOIEBBPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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